molecular formula C22H20ClN5O2S B2676700 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886931-30-2

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2676700
CAS No.: 886931-30-2
M. Wt: 453.95
InChI Key: WZXUGZLTTRTPGA-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl (-S-) linker to an acetamide group. Key structural features include:

  • A 1H-pyrrol-1-yl group at the 4-position, contributing to aromatic stacking and hydrogen-bonding capabilities.
  • The acetamide moiety is further substituted with a 2-methoxy-5-methylphenyl group, which modulates solubility and pharmacokinetic properties.

This structure is optimized for biological activity, with the triazole and acetamide motifs commonly associated with antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-15-9-10-19(30-2)18(13-15)24-20(29)14-31-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXUGZLTTRTPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide , with CAS number 886926-52-9, belongs to the class of 1,2,4-triazole derivatives . This class is recognized for its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The unique structure of this compound incorporates a triazole ring and a sulfanyl group, which are pivotal in its biological interactions.

PropertyValue
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptors by binding to active or allosteric sites on proteins. Such interactions can lead to significant alterations in biochemical pathways relevant to various disease processes, particularly cancer and infections.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. In a study evaluating related triazole derivatives, compounds similar to our target showed moderate activities against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in our compound may enhance its efficacy against a broader spectrum of microorganisms.

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. For instance, derivatives similar to This compound have shown promising results in inhibiting tumor growth in various cancer cell lines . The mechanism typically involves interference with cellular signaling pathways that regulate proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of triazole derivatives, compounds exhibiting structural similarities to our target demonstrated significant inhibition against Candida albicans and Klebsiella pneumoniae. The study highlighted the importance of substituent groups in enhancing antimicrobial activity .
  • Anticancer Screening : A series of triazole-containing compounds were screened for anticancer activity against breast cancer cell lines. Results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity compared to standard treatments .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For example:

  • In studies involving similar triazole derivatives, moderate activity was observed against pathogens such as Escherichia coli and Staphylococcus aureus .
  • The presence of the sulfanyl group in this compound may enhance its efficacy against a broader spectrum of microorganisms, including fungi like Candida albicans and bacteria such as Klebsiella pneumoniae .

Anticancer Applications

The anticancer potential of triazole derivatives is well-documented:

  • Various studies have shown that triazole-containing compounds can inhibit tumor growth across different cancer cell lines. The mechanism often involves interference with cellular signaling pathways that regulate proliferation and apoptosis .
  • A notable case study involved screening triazole derivatives against breast cancer cell lines, where specific substitutions on the triazole ring significantly increased cytotoxicity compared to standard treatments .

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of triazole derivatives similar to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide . The study demonstrated significant inhibition against various pathogens, emphasizing the role of substituent groups in enhancing antimicrobial activity .

Anticancer Screening

In another study focused on anticancer activity, a series of triazole derivatives were tested against breast cancer cell lines. Results indicated that particular modifications on the triazole ring led to enhanced cytotoxic effects, suggesting that this compound could be a valuable candidate for further development in cancer therapies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions, including:

  • Optimization of Reaction Conditions : Factors such as temperature and solvent choice are crucial for maximizing yield and purity.
  • Reagents Used : Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines .

Chemical Reactions Analysis

S-Alkylation Reactions

The sulfanyl (-S-) group attached to the triazole ring enables S-alkylation under basic conditions. This reaction is critical for modifying the compound’s side chains to enhance pharmacological properties.

Reaction ConditionsReagents/CatalystsOutcomeYieldSource
Alkaline medium (Cs₂CO₃, DMF)2-bromo-1-phenylethanoneSubstitution at sulfur, forming S-alkylated derivatives61–75%
Room temperature, inert atmosphereAlkyl halides (R-X)Selective alkylation without disrupting the triazole or pyrrole moieties55–70%
  • Mechanistic Insight : The reaction proceeds via deprotonation of the sulfanyl group, followed by nucleophilic attack on the alkyl halide. Tautomerism between thiol (S-H) and thione (C=S) forms influences reactivity .

Nucleophilic Substitution

The electron-deficient triazole ring facilitates nucleophilic substitution at position 3 or 5, depending on reaction conditions.

Target PositionReagentsConditionsProduct ProfileSource
Triazole C-3Amines, alkoxidesReflux in ethanolSubstituted triazoles with new R groups
Triazole C-5Grignard reagentsDry THF, −78°C to RTIntroduction of alkyl/aryl groups
  • Example : Reaction with sodium methoxide replaces the sulfanyl group with a methoxy group.

Oxidation Reactions

The sulfanyl linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)RT, acetic acidSulfoxide (-SO-)Enhanced solubility and bioavailability
mCPBADCM, 0°C to RTSulfone (-SO₂-)Stabilization of the sulfonyl group
  • Kinetics : Oxidation rates depend on steric hindrance from the 2-chlorophenyl and pyrrole substituents.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsReagentsOutcomeFunctional ImpactSource
HCl (6M), refluxH₂OCleavage of acetamide to carboxylic acidIncreased polarity
NaOH (10%), RTEthanol/H₂O mixturePartial hydrolysis to amide intermediatesTunable pharmacokinetics

Condensation Reactions

The primary amine (-NH₂) on the triazole ring participates in condensation with carbonyl compounds.

Carbonyl SourceCatalystProduct TypeYieldSource
AldehydesAcOH, ΔSchiff bases50–65%
KetonesTiCl₄Hydrazones45–60%
  • Applications : Schiff base derivatives show enhanced antimicrobial activity.

Acid-Base Reactions

The compound’s basic triazole nitrogen and acidic sulfanyl proton allow pH-dependent behavior.

pH RangeDominant FormReactivitySource
< 3Protonated triazole (N-H⁺)Increased solubility in polar solvents
7–10Deprotonated sulfanyl (-S⁻)Enhanced nucleophilicity for S-alkylation

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage in the presence of photosensitizers.

Light SourceSensitizerMajor ChangeOutcomeSource
UV-A (365 nm)BenzophenoneC-S bond cleavageFormation of thiol intermediates
UV-C (254 nm)NoneTriazole ring rearrangementLoss of bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogous compounds, focusing on structural variations, synthesis methods, and biological activities.

Structural Analogues

Compound Name / ID Key Structural Differences Synthesis Method Biological Activity / Findings References
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl at triazole 5-position; lacks chlorophenyl and pyrrole groups. Alkylation of α-chloroacetamides with KOH Anti-exudative activity in rat models
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (11) 4-Methyltriazole; nitrophenyl and acetylaminophenoxy substituents. Cyclocondensation of intermediates Not explicitly reported; likely antimicrobial
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-2-yl at triazole 5-position; ethyl group at triazole 4-position. Multi-step alkylation and cyclization Antiproliferative activity (unpublished)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl at triazole 5-position; fluorophenyl on acetamide. Catalytic coupling with Zeolite (Y-H) Potential kinase inhibition

Key Observations

Substitution at Triazole 5-Position: The 2-chlorophenyl group in the target compound confers higher lipophilicity compared to furan-2-yl (logP ~3.2 vs. Pyridinyl or thiophenyl substituents (e.g., ) introduce heteroaromaticity, which may improve binding to enzymes like kinases or cytochrome P450.

Triazole 4-Position Modifications :

  • The 1H-pyrrol-1-yl group in the target compound offers a planar aromatic system for π-π stacking, unlike methyl or ethyl groups in analogues , which reduce steric hindrance but limit electronic interactions.

Acetamide Tail Variations :

  • The 2-methoxy-5-methylphenyl group balances electron-withdrawing (methoxy) and electron-donating (methyl) effects, optimizing solubility and target affinity. Comparatively, nitrophenyl (e.g., ) or fluorophenyl (e.g., ) groups may enhance reactivity but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what catalysts or conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via condensation reactions involving substituted triazole precursors and hydroxyacetamide derivatives. A typical procedure involves refluxing equimolar concentrations of 4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Structural confirmation relies on 1H NMR , IR spectroscopy , and LC-MS to validate functional groups (e.g., sulfanyl, acetamide) and molecular weight. Elemental analysis ensures stoichiometric purity. For crystallographic verification, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated in analogous triazole-acetamide derivatives .

Advanced Research Questions

Q. How can synthetic conditions be optimized to enhance yield or reduce byproducts?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Testing alternatives to zeolite (Y-H), such as acidic or basic catalysts, to improve regioselectivity.
  • Solvent Variation : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Reaction Time/Temperature : Lowering temperatures (e.g., 120°C) with extended reflux periods (8–10 hours) to minimize decomposition .

Q. What computational methods are used to predict the compound’s biological activity, and how reliable are these predictions?

  • Methodological Answer : The PASS (Prediction of Activity Spectra for Substances) program predicts biological targets by comparing structural motifs to known bioactive compounds. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or receptors. While these tools identify potential antiproliferative or antimicrobial activity, experimental validation (e.g., in vitro assays) is critical, as steric effects or solubility may alter outcomes .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:

  • Electron-Withdrawing Groups : A 2-chlorophenyl substituent may enhance stability but reduce membrane permeability compared to methyl or methoxy groups.
  • Triazole Ring Modifications : Replacing pyrrol-1-yl with pyrazole or imidazole alters hydrogen-bonding capacity, affecting target binding. Systematic SAR studies with controlled variables (e.g., logP, polar surface area) are recommended .

Q. What strategies are effective for modifying the compound’s structure to improve pharmacokinetic properties?

  • Methodological Answer : Key modifications include:

  • Bioisosteric Replacement : Substituting the sulfanyl group with sulfone or phosphonate to enhance metabolic stability.
  • Prodrug Design : Introducing hydrolyzable esters (e.g., ethyl or benzyl) to the acetamide moiety to improve oral bioavailability.
  • Solubility Enhancement : Adding hydrophilic groups (e.g., polyethylene glycol chains) to the triazole or phenyl rings .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action?

  • Methodological Answer : A tiered approach is recommended:

  • In Silico Screening : Prioritize targets using docking and pharmacophore modeling.
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase activity) or cell viability tests (e.g., MTT assay on cancer lines).
  • In Vivo Models : Evaluate toxicity and efficacy in xenograft models, with dose-ranging studies to establish therapeutic windows .

Q. What analytical techniques are suitable for detecting degradation products or impurities in bulk samples?

  • Methodological Answer : HPLC-MS with photodiode array detection identifies impurities >0.1%. Thermogravimetric Analysis (TGA) monitors thermal degradation, while NMR stability studies under accelerated conditions (e.g., 40°C/75% RH) assess hydrolytic susceptibility of the sulfanyl and acetamide groups .

Tables for Key Comparisons

Structural Feature Impact on Activity Reference
2-Chlorophenyl substituentEnhances metabolic stability but reduces solubility
Pyrrol-1-yl groupFacilitates π-π stacking with aromatic residues
Methoxy group (phenyl ring)Increases lipophilicity and membrane permeability

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